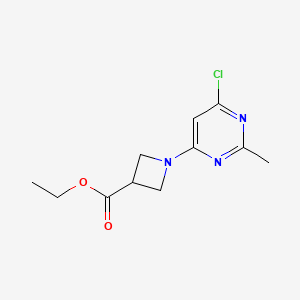

Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate

Description

Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 2. The pyrimidine ring is linked to an azetidine moiety (a four-membered saturated nitrogen-containing ring) via position 4, with an ethyl ester group at the azetidine’s 3-position.

Properties

IUPAC Name |

ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-3-17-11(16)8-5-15(6-8)10-4-9(12)13-7(2)14-10/h4,8H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHVSFCXKSBISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Azetidine Scaffolds

Ethyl 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylate

- Key Differences : Lacks the 2-methyl group on the pyrimidine ring.

- Lower molecular weight (approximately 14 g/mol less) and slightly reduced lipophilicity (predicted logP ≈ 1.2 vs. 1.5 for the target compound). May exhibit altered binding affinities in biological systems due to reduced electron-donating effects from the missing methyl group .

Methyl 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylate

- Key Differences : Features a methyl ester (vs. ethyl ester) on the azetidine ring.

- Shorter metabolic half-life compared to the ethyl ester due to easier hydrolysis of the methyl ester in vivo .

Analogues with Modified Heterocycles or Substituents

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Key Differences :

- Pyrimidine substituents: 6-methyl and 4-(thietan-3-yloxy) groups.

- Thietane (three-membered sulfur-containing ring) replaces azetidine.

- Ethyl thioacetate group instead of an azetidine-linked ester.

- Implications :

- The thietane introduces conformational rigidity and sulfur-based interactions (e.g., van der Waals forces).

- The thioacetate group increases molecular weight and lipophilicity (predicted logP ≈ 2.0).

- Reduced hydrogen-bonding capacity compared to the target compound due to the absence of azetidine’s nitrogen .

Key Research Findings and Implications

Electronic and Steric Effects

- The 2-methyl group on the target compound’s pyrimidine enhances electron-donating effects, stabilizing the ring and influencing reactivity in substitution reactions.

- The ethyl ester in the target compound provides a balance between lipophilicity and metabolic stability, making it more suitable for prolonged activity compared to methyl esters .

Hydrogen Bonding and Conformational Flexibility

- The azetidine nitrogen and ester carbonyl in the target compound act as hydrogen-bond acceptors, facilitating interactions with proteins or solvents. In contrast, sulfur-containing analogues (e.g., Compound 1) rely more on hydrophobic interactions .

- Azetidine’s four-membered ring exhibits distinct puckering dynamics (Cremer-Pople parameters) compared to larger or smaller heterocycles, affecting conformational preferences in binding pockets .

Biological Activity

Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H10ClN3O2

Molecular Weight : 227.65 g/mol

CAS Number : 1289385-54-1

SMILES Notation : CSc1nc(cc(n1)Cl)N1CC(C1)C(=O)O

The compound features an azetidine ring linked to a pyrimidine moiety, which is modified by an ethyl ester group. This structural configuration is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various biological effects including:

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.13 |

| U-937 (Acute Monocytic Leukemia) | 4.5 |

| CEM (T-Acute Lymphoblastic Leukemia) | 2.09 |

Flow cytometry analysis revealed that treatment with this compound leads to increased caspase activity, indicating the induction of apoptosis in treated cells.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its biological activity. The findings suggested that modifications at the pyrimidine ring significantly affect the compound’s potency against cancer cell lines. The study emphasized structure-activity relationships (SAR), revealing that electron-withdrawing groups enhance anticancer efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.